molecular formula C9H8ClFN2O3 B2786467 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide CAS No. 731011-93-1

2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide

Cat. No.: B2786467
CAS No.: 731011-93-1
M. Wt: 246.62
InChI Key: ZIXQXLMDSBTRAE-UHFFFAOYSA-N
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Description

2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide is an organic compound with the molecular formula C9H8ClFN2O3 It is characterized by the presence of chloro, fluoro, and nitro functional groups attached to a phenyl ring, along with a propanamide moiety

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide is the penicillin-binding proteins (PBPs) in bacterial cell walls. PBPs are crucial for the synthesis and maintenance of the bacterial cell wall, making them a common target for antibacterial agents .

Mode of Action

This compound interacts with PBPs by binding to their active sites. This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan strands, which are essential for cell wall strength and rigidity. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death .

Biochemical Pathways

The inhibition of PBPs affects the peptidoglycan biosynthesis pathway . This pathway is responsible for producing the peptidoglycan layer, a critical component of the bacterial cell wall. Disruption of this pathway leads to the accumulation of peptidoglycan precursors and the eventual breakdown of the cell wall structure .

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME) properties:

Result of Action

At the molecular level, the action of this compound results in the inhibition of cell wall synthesis, leading to bacterial cell death. At the cellular level, this manifests as a reduction in bacterial load and the resolution of infection. The compound’s effectiveness against drug-resistant strains of bacteria, such as Klebsiella pneumoniae , highlights its potential as a valuable antibacterial agent .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of this compound. For instance:

Overall, this compound shows promise as an effective antibacterial agent with a robust mechanism of action and favorable pharmacokinetic properties.

: Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae : Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide typically involves multiple steps starting from commercially available precursors. One common route includes the nitration of a fluorobenzene derivative to introduce the nitro group, followed by chlorination to add the chloro group. The final step involves the formation of the propanamide moiety through an amide coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ catalysts and specific reaction conditions to minimize by-products and enhance the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
  • N-(4-fluoro-3-nitrophenyl)acetamide
  • 2-chloro-N-(4-fluoro-3-aminophenyl)propanamide

Uniqueness

2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide is unique due to the specific combination of chloro, fluoro, and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits enhanced stability and specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN2O3/c1-5(10)9(14)12-6-2-3-7(11)8(4-6)13(15)16/h2-5H,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXQXLMDSBTRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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